molecular formula C18H18ClNO4 B5784951 METHYL 4-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE

METHYL 4-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE

Cat. No.: B5784951
M. Wt: 347.8 g/mol
InChI Key: PEZDWRGTXDDJOA-UHFFFAOYSA-N
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Description

METHYL 4-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a methylpropanamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with methyl 2-bromo-2-methylpropanoate to form methyl 2-(4-chlorophenoxy)-2-methylpropanoate. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

METHYL 4-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate
  • Methyl 2-(4-bromophenoxy)propanoate

Uniqueness

METHYL 4-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,24-15-10-6-13(19)7-11-15)17(22)20-14-8-4-12(5-9-14)16(21)23-3/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDWRGTXDDJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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